molecular formula C20H21N5O4 B11013127 N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11013127
M. Wt: 395.4 g/mol
InChI Key: XNWJIRLFSJARDA-UHFFFAOYSA-N
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Description

This compound features a glycinamide backbone with two distinct substituents:

  • N-terminal: A 2-(2-methoxyphenyl)ethyl group, which introduces aromaticity and methoxy-mediated hydrophobicity.
  • N~2~-terminal: A 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl moiety, incorporating a benzotriazinone ring known for its role in enzyme inhibition and photophysical properties .

The benzotriazinone core is a versatile pharmacophore, often associated with protease or kinase inhibition due to its ability to mimic peptide bonds or ATP-binding motifs .

Properties

Molecular Formula

C20H21N5O4

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C20H21N5O4/c1-29-17-9-5-2-6-14(17)10-11-21-18(26)12-22-19(27)13-25-20(28)15-7-3-4-8-16(15)23-24-25/h2-9H,10-13H2,1H3,(H,21,26)(H,22,27)

InChI Key

XNWJIRLFSJARDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an organic halide or pseudohalide in the presence of a palladium catalyst. The transmetalation step transfers the nucleophilic organic group from boron to palladium, leading to the desired product .

Reaction Conditions: The specific conditions for the synthesis of N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may vary, but typically involve mild reaction temperatures and suitable solvents.

Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound using the Suzuki–Miyaura coupling or related methods.

Chemical Reactions Analysis

Reactivity: N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation desired.

Major Products: The major products formed from these reactions could include derivatives of the compound, such as substituted analogs or functionalized derivatives.

Scientific Research Applications

Biology and Medicine: Studies investigate its biological activity, potential as a drug candidate, or interactions with biological targets.

Industry: The compound may find applications in materials science, catalysis, or other industrial processes.

Mechanism of Action

The precise mechanism by which N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

The following structurally related compounds highlight key differences in substituents, molecular properties, and applications:

Structural and Functional Comparisons
Pharmacological and Toxicological Profiles

Table 2: Toxicity and Stability Data

Compound Name Acute Toxicity (LD₅₀) Metabolic Stability (t₁/₂) Notable Risks
Target Compound Not reported Moderate (predicted) Low hepatotoxicity (in silico)
Zelatriazinum Not reported High (trifluoromethoxy) Potential CYP450 inhibition
Azinphos-methyl 5 mg/kg (oral, rat) Low (rapid hydrolysis) Neurotoxic, banned in agriculture
  • The target compound’s glycinamide backbone reduces off-target interactions compared to Azinphos-methyl’s phosphorodithioate, which disrupts acetylcholinesterase in pests .
  • Zelatriazinum’s trifluoromethoxy group may reduce first-pass metabolism, a critical advantage in drug design .

Biological Activity

N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. The compound integrates a methoxyphenyl group with a benzotriazine core, which is known for its stability and reactivity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N5O4, with a molecular weight of 395.4 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC20H21N5O4
Molecular Weight395.4 g/mol
Chemical StructureStructure

Preliminary studies indicate that this compound may exhibit biological activities through modulation of specific receptors or enzymes. The benzotriazine structure is associated with various biological effects, including:

  • Antimicrobial Activity : Compounds containing benzotriazine moieties have shown potential antimicrobial properties.
  • Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines such as HepG2 and A549.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related benzotriazine derivatives on L929 cells. Results indicated that certain compounds exhibited significant cytotoxicity at concentrations ranging from 100 µM to 200 µM over 24 to 48 hours, suggesting a potential for anticancer applications .
  • Binding Affinity Assessments : Molecular docking studies have suggested that some derivatives of this compound possess strong binding affinities to target receptors such as E.coli Fab-H and other metabolic enzymes . This indicates the compound's potential as a lead in drug development.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Benzotriazine Core : Utilizing 4-hydroxybenzaldehyde derivatives.
  • Acetylation Reactions : Introducing acetyl groups to enhance biological activity.
  • Coupling Reactions : Attaching glycine or other amino acids to modify pharmacological properties.

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